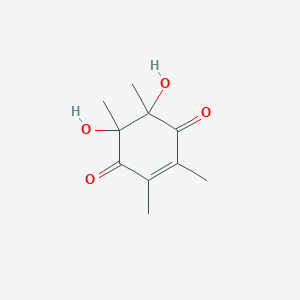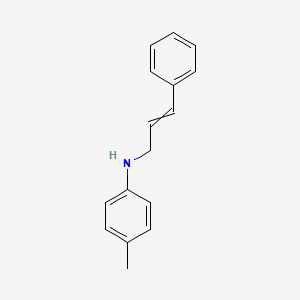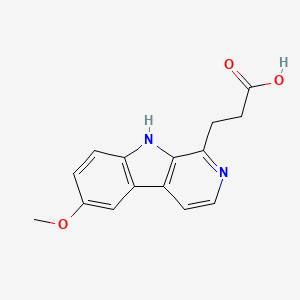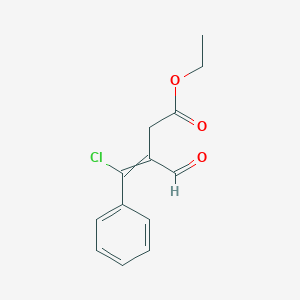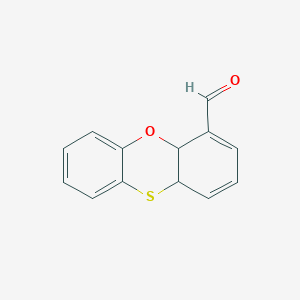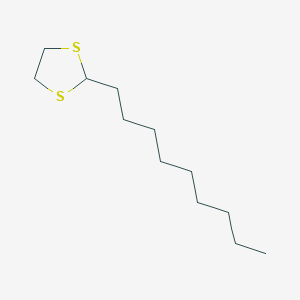
1,3-Dithiolane, 2-nonyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dithiolane, 2-nonyl-: is an organosulfur compound characterized by a five-membered ring containing two sulfur atoms and one carbon atom. This compound is part of the broader class of 1,3-dithiolanes, which are known for their stability and versatility in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dithiolanes, including 1,3-Dithiolane, 2-nonyl-, can be synthesized from carbonyl compounds through a reaction with 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then cyclized to form the 1,3-dithiolane ring.
Industrial Production Methods: Industrial production of 1,3-Dithiolane, 2-nonyl- often involves the use of efficient catalysts such as yttrium triflate or tungstophosphoric acid to achieve high yields and selectivity . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dithiolane, 2-nonyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)
Reduction: Hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts
Substitution: Organolithium (RLi), Grignard reagents (RMgX)
Major Products Formed:
Oxidation: Sulfoxides and sulfones
Reduction: Thiols and thioethers
Substitution: Various organosulfur compounds
Scientific Research Applications
1,3-Dithiolane, 2-nonyl- has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in multistep organic syntheses.
Biology: Investigated for its potential role in biological systems due to its sulfur-containing structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 1,3-Dithiolane, 2-nonyl- involves its ability to form stable thioacetal linkages with carbonyl compounds . This stability is due to the resonance stabilization provided by the sulfur atoms in the ring. The compound can also undergo deprotonation to form reactive intermediates that participate in various chemical transformations .
Comparison with Similar Compounds
1,2-Dithiolane: Another isomer of 1,3-dithiolane, differing in the position of the sulfur atoms.
1,3-Dithiane: A six-membered ring analog of 1,3-dithiolane, with similar chemical properties.
Uniqueness: 1,3-Dithiolane, 2-nonyl- is unique due to its specific ring structure and the presence of a nonyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and reactivity under various conditions .
Properties
CAS No. |
131195-53-4 |
|---|---|
Molecular Formula |
C12H24S2 |
Molecular Weight |
232.5 g/mol |
IUPAC Name |
2-nonyl-1,3-dithiolane |
InChI |
InChI=1S/C12H24S2/c1-2-3-4-5-6-7-8-9-12-13-10-11-14-12/h12H,2-11H2,1H3 |
InChI Key |
DYNKHQGIKHTBME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1SCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


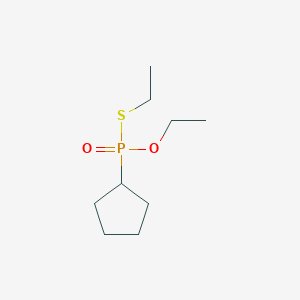
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
![Acetic acid, 2,2'-[butylidenebis(thio)]bis-](/img/structure/B14272309.png)
![tert-Butyl[(3-chlorocyclobutyl)methoxy]dimethylsilane](/img/structure/B14272316.png)
![Trimethyl[4-(4-methylbenzene-1-sulfonyl)but-1-yn-1-yl]silane](/img/structure/B14272319.png)
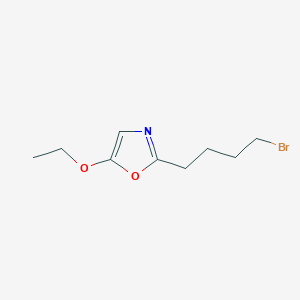
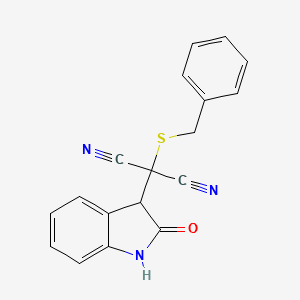
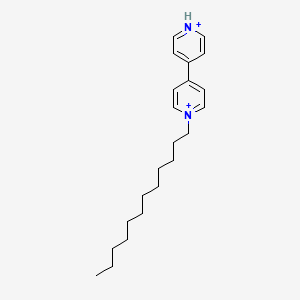
![6-Bromo-2,3-bis(methoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14272352.png)
